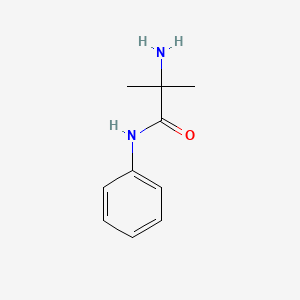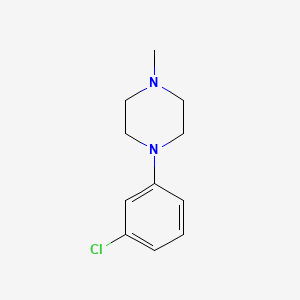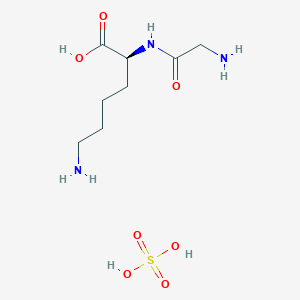
2-amino-2-methyl-N-phenylpropanamide
Overview
Description
2-amino-2-methyl-N-phenylpropanamide is a chemical compound with the CAS Number: 20049-03-0 . It has a molecular weight of 178.23 . It is closely related to the phenethylamine and amphetamine chemical classes .
Molecular Structure Analysis
The InChI Code of 2-amino-2-methyl-N-phenylpropanamide is1S/C10H14N2O/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h3-7H,11H2,1-2H3,(H,12,13) . This indicates the presence of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule. Physical And Chemical Properties Analysis
The melting point of 2-amino-2-methyl-N-phenylpropanamide is between 58-60 degrees Celsius . Other physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications
Chemical Modification of Primary Amino Groups
The compound can be used in the chemical modification of primary amino groups of amino acid derivatives and peptides. This process is important in the pharmaceutical industry and the field of chemical biology . The method is compatible with other reactive moieties and can be carried out under mild and environmentally friendly conditions .
Quinolylation of Amino Acid Derivatives
“2-amino-2-methyl-N-phenylpropanamide” can be used in the quinolylation of amino acid derivatives. This process selectively modifies primary amino groups using novel dihydrooxazolo[3,2-]quinoliniums in 1-butanol as solvent under mild and metal-free conditions .
Peptide Bioactivity and Stability
The quinolylation of existing peptides affects peptide bioactivity and stability. This indicates that the novel dihydrooxazolo[3,2-]quinoliniums can be widely applied, especially in medicinal chemistry and chemical biology .
Pharmaceutical Applications
The compound is used in the pharmaceutical industry due to its specific properties. It has a molecular weight of 178.23 and a melting point of 58-60 degrees Celsius .
Safety and Hazards
The safety information available indicates that 2-amino-2-methyl-N-phenylpropanamide is potentially dangerous. It has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) .
Mechanism of Action
Target of Action
Similar compounds, such as fentanyl analogs, primarily target opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body.
Mode of Action
For instance, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic profiles, influenced by factors such as their chemical structure and the body’s metabolic pathways .
Result of Action
Similar compounds, such as fentanyl analogs, are known to produce potent analgesic effects by acting on opioid receptors .
Action Environment
The action, efficacy, and stability of 2-amino-2-methyl-N-phenylpropanamide can be influenced by various environmental factors. For instance, the compound’s physical properties, such as its melting point , can affect its stability and solubility, thereby influencing its bioavailability and pharmacological action. Additionally, factors such as pH and temperature can impact the compound’s stability and interaction with its targets.
properties
IUPAC Name |
2-amino-2-methyl-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h3-7H,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYWADDVMGWPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-2-methyl-N-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 3-(benzo[d]oxazol-2-yl)benzoate](/img/structure/B3250028.png)




![Ethyl 2-[3-(methylamino)phenyl]acetate](/img/structure/B3250057.png)



![Spiro[2.3]hexan-5-ol](/img/structure/B3250096.png)
